molecular formula C10H13NO4 B1375185 Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate CAS No. 1339492-28-2

Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate

Cat. No.: B1375185
CAS No.: 1339492-28-2
M. Wt: 211.21 g/mol
InChI Key: YGUCPYZAEIWOQY-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate is a heterocyclic ester featuring a 2-oxo-1,2-dihydropyridine (dihydropyridinone) ring linked to a propanoate backbone substituted with hydroxyl and methyl groups. This compound’s structure combines a rigid dihydropyridinone moiety with a flexible ester chain, making it relevant in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name

methyl 2-hydroxy-2-methyl-3-(2-oxopyridin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-10(14,9(13)15-2)7-11-6-4-3-5-8(11)12/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUCPYZAEIWOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=CC1=O)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of 2-Pyridone Derivatives with β-Keto Esters

A prominent method involves the N-alkylation of 2-pyridone using β-keto esters such as methyl 2-methylacetoacetate or related bromo-β-keto esters. This reaction typically proceeds under basic conditions, favoring N-alkylation over O-alkylation, although minor O-alkylated products may form.

  • Typical Reaction Conditions:

    • Base: Sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS)
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature: Ranges from −78 °C to room temperature (20 °C)
    • Reaction time: Several hours, monitored by TLC
  • Mechanistic Insight:

    • The base deprotonates the 2-pyridone nitrogen.
    • The resulting anion attacks the electrophilic α-bromo β-keto ester, forming the N-alkylated intermediate.
  • Yields:

    • N-alkylation yields typically range from 40% to 50%, with O-alkylation side products around 9%.

Direct α-Hydroxylation of β-Dicarbonyl Compounds

Another preparatory step involves the direct α-hydroxylation of β-dicarbonyl compounds to introduce the 2-hydroxy-2-methyl functionality on the propanoate backbone.

  • Catalytic System:

    • Iodine (I2) as catalyst (1-2 mol%)
    • Samarium(III) iodide (SmI3) as co-catalyst (5 mol%)
    • Solvent: THF with water as co-solvent
    • Temperature: Ambient (25 °C)
    • Time: Around 8 hours
  • Procedure:

    • β-Dicarbonyl compound is stirred with I2 and SmI3 in THF/H2O.
    • Reaction progress is monitored by TLC.
    • After completion, solvent removal and silica gel chromatography yields the α-hydroxylated product.
  • Example:

    • Methyl 2-hydroxy-2-methyl-3-oxobutanoate was obtained in 95% yield using this method.

Multi-Step Synthetic Routes Involving Ester Hydrolysis and Amide Coupling

For derivatives related to methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate, multi-step syntheses include:

  • N-alkylation of 2-pyridone with bromo-β-keto esters.
  • Hydrolysis of ester groups to corresponding acids (although care is needed due to decarboxylation risks under acidic or basic conditions).
  • Subsequent amide coupling reactions with amines to form β-keto amides or related derivatives.

Detailed Reaction Data and Analysis

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
N-Alkylation of 2-pyridone NaH, THF, methyl bromo-β-keto ester 20 47 Major product N-alkylated intermediate
O-Alkylation side product Same as above 20 9 Minor side product
α-Hydroxylation of β-dicarbonyl I2 (1-2 mol%), SmI3 (5 mol%), THF/H2O 25 95 High yield, mild conditions, green chemistry aspect
Ester hydrolysis Acidic (H2SO4) or basic (NaOH, LiOH) Variable Low Risk of decarboxylation, requires careful control
Amide coupling Carbodiimide coupling agents, amines Room temp to reflux Variable Used for further functionalization

Challenges and Considerations

  • Selectivity: The N-alkylation of 2-pyridone must be carefully controlled to minimize O-alkylation side products.
  • Decarboxylation: Hydrolysis of esters to acids can lead to decarboxylation, especially under harsh acidic or basic conditions, reducing overall yield.
  • Reaction Conditions: Temperature and base choice critically influence reaction outcomes, including deuterium incorporation in isotope labeling studies.
  • Purification: Silica gel chromatography is typically employed to isolate the desired products from side products and unreacted starting materials.

Summary of Preparation Methodology

The preparation of this compound is best achieved via:

  • Step 1: N-alkylation of 2-pyridone with a suitable bromo-β-keto ester under basic conditions to form the key pyridone-substituted β-keto ester intermediate.
  • Step 2: α-Hydroxylation of the β-keto ester using an iodine/samarium(III) iodide catalytic system to introduce the hydroxy functionality.
  • Step 3: Optional ester hydrolysis and further functionalization depending on the target derivative, with careful control to avoid decarboxylation.

This synthetic strategy balances yield, selectivity, and functional group compatibility, making it suitable for producing the compound for further research or pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or pyridine moieties, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base such as NaOH or K₂CO₃.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate is a compound with diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects. It belongs to a class of compounds known as dihydropyridines, which have been associated with various biological activities.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of 2-oxo-1,2-dihydropyridine that showed significant antiviral activity against HIV-1 integrase inhibitors. The research indicated that modifications to the dihydropyridine structure could enhance antiviral potency, suggesting a pathway for developing new antiviral drugs using similar compounds .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives are often synthesized to evaluate their biological activities.

Data Table: Synthetic Pathways

Reaction StepReagents UsedConditionsYield (%)
Step 1Methyl acetoacetate + AmineReflux85%
Step 2Intermediate + Acid ChlorideRoom Temp90%
Final ProductPurification via Column ChromatographyN/A95%

Biological Studies

Research has indicated that compounds related to this compound exhibit various biological activities, including anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Effects

A study demonstrated that certain dihydropyridine derivatives could inhibit pro-inflammatory cytokines in vitro, highlighting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key differentiating features include the dihydropyridinone ring, hydroxyl group, and methyl-substituted propanoate ester. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents/Functional Groups Potential Applications
Target Compound Dihydropyridinone Hydroxy, methyl, propanoate ester Pharmaceuticals, organic synthesis
Benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO) Epoxide Benzyl ester, epoxide, propanoate Polymer crosslinking
BocN-MPO Epoxide Boc-protected amine, propanoate ester, epoxide Functionalized polymers
(1-Methyl-2-oxo-dihydropyridin-3-yl)boronic acid Dihydropyridinone Boronic acid, methyl Suzuki-Miyaura coupling, drug development
5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide Dihydropyridine Cyano, mercapto, carboxamide, phenyl Enzyme inhibition, medicinal chemistry
Key Observations:
  • Dihydropyridinone vs. Epoxides are typically used in ring-opening reactions for polymer functionalization , while dihydropyridinones are explored for bioactivity (e.g., kinase inhibition) .
  • Ester Functionality: The methyl propanoate ester in the target compound enhances solubility in organic solvents compared to boronic acid or carboxamide derivatives. Esters are also prone to hydrolysis, which may limit stability under acidic/basic conditions .
  • Substituent Effects: The hydroxyl and methyl groups in the target compound may sterically hinder reactions at the ester or dihydropyridinone group, unlike the Boc-protected amine in BocN-MPO, which enables controlled deprotection for polymer functionalization .
Key Observations:
  • Synthetic Complexity: BocN-MPO synthesis involves epoxidation and Boc-protection steps , while the target compound likely requires regioselective esterification and dihydropyridinone ring formation.
  • Biological vs. Material Applications: Dihydropyridinone derivatives (target compound, boronic acid analog) are tailored for medicinal chemistry, whereas fluorinated propenoates and epoxide-containing esters (Bn-MPO) are geared toward industrial polymers.

Stability and Physicochemical Properties

While explicit data (e.g., melting points, logP) are unavailable in the evidence, inferences can be made:

  • Hydrolytic Stability : The target compound’s ester group is less stable than the boronic acid or carboxamide groups in compounds but more stable than epoxides (prone to ring-opening) .
  • Solubility: The hydroxyl group may improve aqueous solubility compared to fully alkylated esters (e.g., ’s polymethyl propenoates) .

Biological Activity

Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate, with the CAS number 1339492-28-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and other relevant pharmacological actions.

The molecular formula of this compound is C₁₀H₁₃NO₄, and it has a molecular weight of 211.21 g/mol. The compound features a dihydropyridine ring, which is significant in many biological activities due to its structural characteristics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of dihydropyridine have shown promising results in inducing apoptosis in cancer cells. A study indicated that certain piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in some assays . This suggests that the structural components of Methyl 2-hydroxy derivatives may contribute to similar anticancer effects.

Antimicrobial Activity

Compounds containing the dihydropyridine scaffold have been evaluated for their antimicrobial properties. In vitro studies demonstrated significant antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that Methyl 2-hydroxy derivatives could be effective in treating bacterial infections .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and biological evaluation of dihydropyridine derivatives:

  • Synthesis and Evaluation : A study synthesized several dihydropyridine derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the dihydropyridine ring significantly influenced their cytotoxicity against cancer cell lines .
  • Structure–Activity Relationship (SAR) : Research has emphasized the importance of SAR in developing effective anticancer agents. Compounds with more saturated structures were found to interact better with protein binding sites, enhancing their efficacy .
  • Combination Therapies : Investigations into combination therapies involving Methyl 2-hydroxy derivatives with other agents (e.g., vitamin D) have shown enhanced antiproliferative effects in cancer models, indicating potential for synergistic therapeutic strategies .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Methyl 4-Hydroxy-1-Methyl-2-oxo-1,2-dihydropyridineAnticancerFaDu Hypopharyngeal Tumor Cells
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridineAntimicrobialStaphylococcus aureus
Methyl 2-hydroxy derivativeAnticancerOVCAR4 Ovarian Cancer Cells

Q & A

Q. What strategies mitigate interference from related impurities during quantitative NMR (qNMR) analysis?

  • Methodology : Use ¹³C-qNMR with inverse-gated decoupling to suppress NOE effects. Internal standards (e.g., dimethyl sulfone) and pulse sequences (e.g., ERETIC²) enhance accuracy. Cross-validate with impurity-spiked samples and EP reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate

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